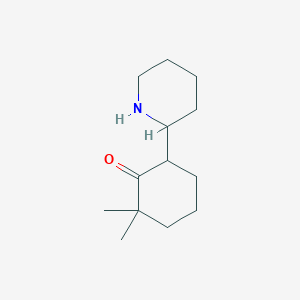![molecular formula C7H9N3O B15278600 6,7,8,9-Tetrahydro-4H-pyrazino[1,2-a]pyrimidin-4-one](/img/structure/B15278600.png)
6,7,8,9-Tetrahydro-4H-pyrazino[1,2-a]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7,8,9-Tetrahydro-4H-pyrazino[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the class of pyrazinopyrimidines This compound is characterized by a fused ring system consisting of a pyrazine ring and a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-Tetrahydro-4H-pyrazino[1,2-a]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyrimidine with a suitable diketone or ketoester in the presence of a catalyst. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6,7,8,9-Tetrahydro-4H-pyrazino[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alkyl halides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrazinopyrimidines .
Aplicaciones Científicas De Investigación
6,7,8,9-Tetrahydro-4H-pyrazino[1,2-a]pyrimidin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6,7,8,9-Tetrahydro-4H-pyrazino[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro, 8-methyl
- 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
Uniqueness
6,7,8,9-Tetrahydro-4H-pyrazino[1,2-a]pyrimidin-4-one is unique due to its specific ring structure and the presence of both pyrazine and pyrimidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C7H9N3O |
|---|---|
Peso molecular |
151.17 g/mol |
Nombre IUPAC |
6,7,8,9-tetrahydropyrazino[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C7H9N3O/c11-7-1-2-9-6-5-8-3-4-10(6)7/h1-2,8H,3-5H2 |
Clave InChI |
HEUHUHDDCRGEMG-UHFFFAOYSA-N |
SMILES canónico |
C1CN2C(=NC=CC2=O)CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Pyridin-3-yl)-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B15278521.png)



![4-(2,6-Difluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B15278558.png)




![Ethyl 2-amino-4,5-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B15278577.png)
![2-Fluoro-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B15278584.png)

![11-Methyl-1,8,10-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B15278599.png)

